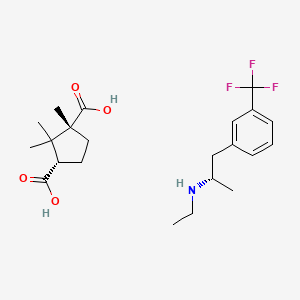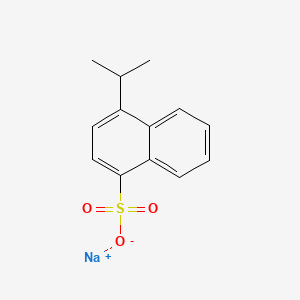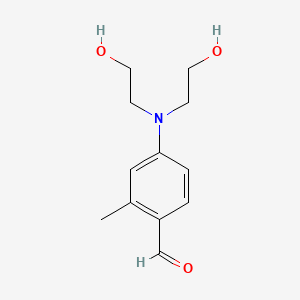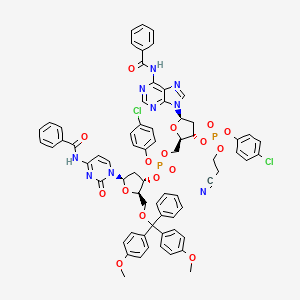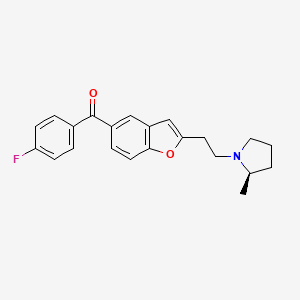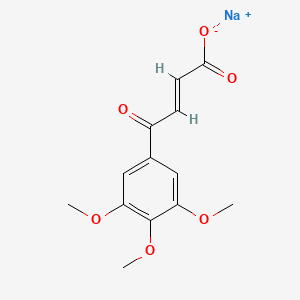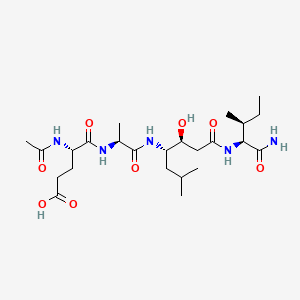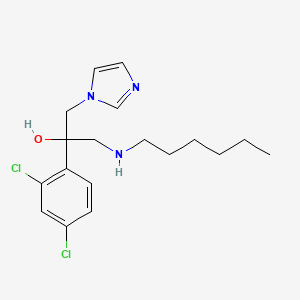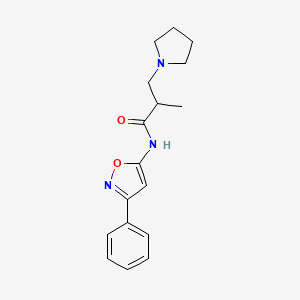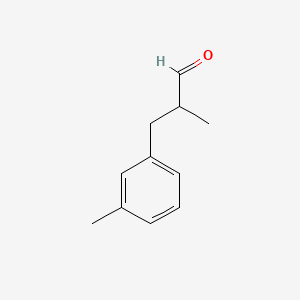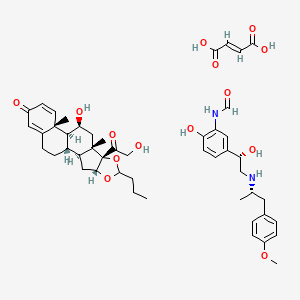
(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the double bond or carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, methanol
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, alkanes
Substitution Products: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures.
Chalcones: Compounds with a similar core structure but different substituents.
Coumarins: Compounds with a benzopyranone core.
Uniqueness
(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
130688-93-6 |
|---|---|
Molecular Formula |
C18H16O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(3E)-3-[(4-methoxyphenyl)methylidene]-6-methylsulfanylchromen-4-one |
InChI |
InChI=1S/C18H16O3S/c1-20-14-5-3-12(4-6-14)9-13-11-21-17-8-7-15(22-2)10-16(17)18(13)19/h3-10H,11H2,1-2H3/b13-9+ |
InChI Key |
GXIVQLHENDICGK-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=C(C=C3)SC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



